3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol
Overview
Description
Scientific Research Applications
Corrosion Inhibition
Research has shown that Schiff's bases, including compounds with pyridyl and thiazolyl groups, can serve as effective corrosion inhibitors for mild steel in acidic environments. These compounds are believed to form a protective layer on the metal surface, significantly reducing corrosion rates. The efficiency of these inhibitors is closely related to their molecular structure, as demonstrated through both experimental results and theoretical calculations (Ansari, Quraishi, & Singh, 2014).
DNA Binding and Biological Activity
Studies on pyridinyl Ag(I) complexes, incorporating Schiff base ligands with variations in the aryl group and counteranions, have shown significant interactions with calf-thymus DNA and demonstrated considerable antioxidant and antibacterial activities. These complexes engage in interactions with DNA via an intercalation mode and exhibit a moderate interaction with bovine serum albumin (BSA) through a static quenching mechanism. Their biological activities suggest potential therapeutic applications, particularly in targeting bacterial infections and oxidative stress (Adeleke et al., 2020).
Antifungal Activity
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for their antifungal properties against a range of phytopathogenic fungi. Certain derivatives demonstrated promising antifungal abilities, suggesting their potential in developing new antifungal agents (Zhang et al., 2016).
Anticancer Potential
Novel pyridine-thiazole hybrid molecules have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Some of these compounds have shown high antiproliferative activity and selectivity towards cancer cells, indicating their potential as anticancer agents. The mechanisms underlying their cytotoxic action may involve inducing genetic instability in tumor cells, highlighting the importance of the molecular structure in their biological activity (Ivasechko et al., 2022).
properties
IUPAC Name |
3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-11-5-3-4-10(8-11)16-14-17-13(9-19-14)12-6-1-2-7-15-12/h1-9,18H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGNWEDIMLUWCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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